![molecular formula C14H22BrNO2 B3861360 2-[6-(2-Bromophenoxy)hexylamino]ethanol](/img/structure/B3861360.png)
2-[6-(2-Bromophenoxy)hexylamino]ethanol
Overview
Description
2-[6-(2-Bromophenoxy)hexylamino]ethanol is a chemical compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Bromophenoxy)hexylamino]ethanol typically involves the reaction of 2-bromophenol with 6-aminohexanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors to produce the compound in bulk quantities. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(2-Bromophenoxy)hexylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-[6-(2-Bromophenoxy)hexylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating respiratory diseases due to its β2-agonist properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[6-(2-Bromophenoxy)hexylamino]ethanol involves its interaction with β2-adrenergic receptors. By binding to these receptors, the compound activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the respiratory tract, making it useful in treating conditions like asthma.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[6-(2-Bromophenoxy)hexylamino]ethanol is unique due to its specific β2-agonist activity, which makes it particularly effective in targeting respiratory conditions. Its chemical structure allows for selective binding to β2-adrenergic receptors, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[6-(2-bromophenoxy)hexylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2/c15-13-7-3-4-8-14(13)18-12-6-2-1-5-9-16-10-11-17/h3-4,7-8,16-17H,1-2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPXOCNQKZWPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCNCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B3861279.png)
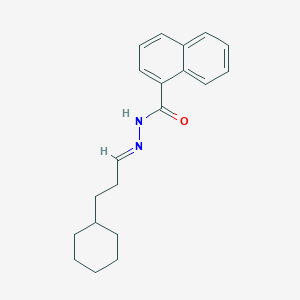
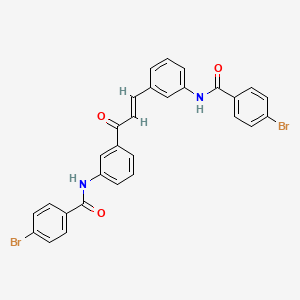
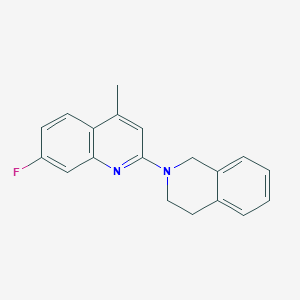
![3-[({5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2-furyl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B3861316.png)
![N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide](/img/structure/B3861321.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B3861322.png)
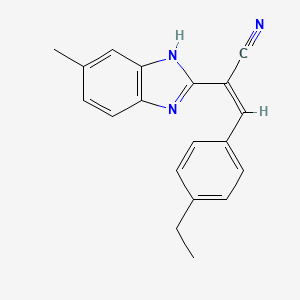
![2-[(3-propylmorpholin-4-yl)methyl]quinoline](/img/structure/B3861334.png)
![N-[(3,5-dimethoxyphenyl)methyl]-3,5-dimethylaniline](/img/structure/B3861350.png)
![4-[(E)-({2-[(2-METHYLPROPYL)CARBAMOYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID](/img/structure/B3861371.png)
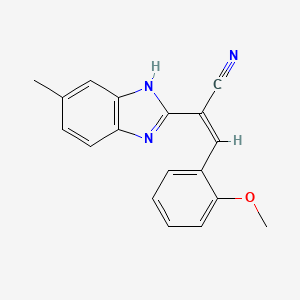
![N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861386.png)
![(4Z)-2-benzyl-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B3861393.png)
